

Structure-activity relationship of fluorophenyl-substituted piperazines

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Compound of Interest

Compound Name:	1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine
CAS No.:	1082454-50-9
Cat. No.:	B1372533

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The Physicochemical Rationale of the Fluorophenyl-Piperazine Scaffold

The fluorophenyl-substituted piperazine is a "privileged scaffold" frequently utilized in central nervous system (CNS) therapeutics[1]. The strategic placement of a fluorine atom on the phenyl ring fundamentally alters the molecule's behavior in biological systems:

- **Electronic Modulation:** Fluorine, being highly electronegative but sterically small (van der Waals radius 1.47 Å), withdraws electron density from the aromatic system. This inductive effect modulates the pKa of the adjacent basic piperazine nitrogen, optimizing its protonation state at physiological pH (pH 7.4) to ensure robust salt-bridge formation with acidic residues in receptor binding pockets[2].
- **Metabolic Stability:** The robust C-F bond resists oxidative metabolism (e.g., para-hydroxylation) by hepatic Cytochrome P450 enzymes. This structural fortification significantly enhances the pharmacokinetic half-life and bioavailability of the resulting drug candidates[3].

- Lipophilic Efficiency: Fluorine enhances the lipophilicity of the phenyl ring, driving the molecule into hydrophobic secondary binding pockets while maintaining sufficient aqueous solubility via the hydrophilic piperazine core[2].

SAR in Aminergic GPCR Ligands: The Bitopic Binding Paradigm

Aminergic GPCRs, specifically the dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors, are primary targets for these derivatives[4]. The SAR is governed by a bitopic binding mechanism[5]:

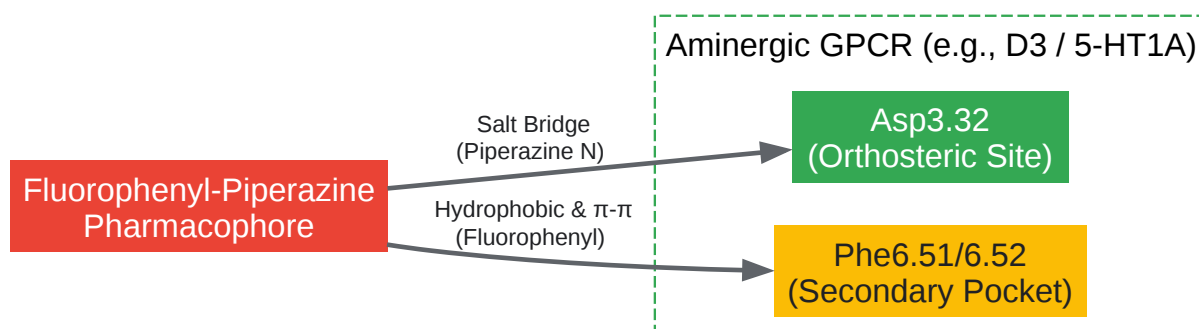
- Orthosteric Interaction: The protonated basic nitrogen of the piperazine ring forms a highly conserved, charge-assisted hydrogen bond (salt bridge) with an aspartate residue (e.g., Asp3.32) in the transmembrane domain[6].
- Secondary Binding Site (SBS): The fluorophenyl moiety extends into an allosteric hydrophobic pocket (often involving Phe6.51/6.52), where the fluorine atom participates in multipolar and π - π interactions, driving receptor subtype selectivity[4].

Quantitative Data: Dopamine and Serotonin Receptor Affinity

Recent evaluations of 2-fluorophenyl piperazine analogs (linked to thiazolyphenyl or thiophenophenyl moieties) demonstrated how distal linker modifications dictate polypharmacology. Compound 6a exhibited substantial selectivity for the D3 receptor over the D2 subtype, while Compound 7a showed a marked increase in 5-HT1A affinity[7].

Compound	Piperazine Substitution	D3 Receptor Ki (nM)	D2 Receptor Ki (nM)	5-HT1A Receptor Ki (nM)
6a	2-Fluorophenyl	1.4 ± 0.3	~700	199 ± 34.3
7a	2-Fluorophenyl	2.5 ± 0.6	~180	14.3 ± 7.1
LS-3-134	2-Methoxyphenyl (Control)	0.17	>25	N/A

Data synthesized from competitive radioligand binding assays[7],[8].



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Fig 1. Bitopic binding mechanism of fluorophenyl-piperazines in aminergic GPCRs.

SAR in Enzyme Inhibition: Monoamine Oxidase B (MAO-B)

Beyond GPCRs, the 2-fluorophenyl piperazine moiety has been successfully grafted onto pyridazinone scaffolds to yield highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B)—a critical target for neurodegenerative diseases[9].

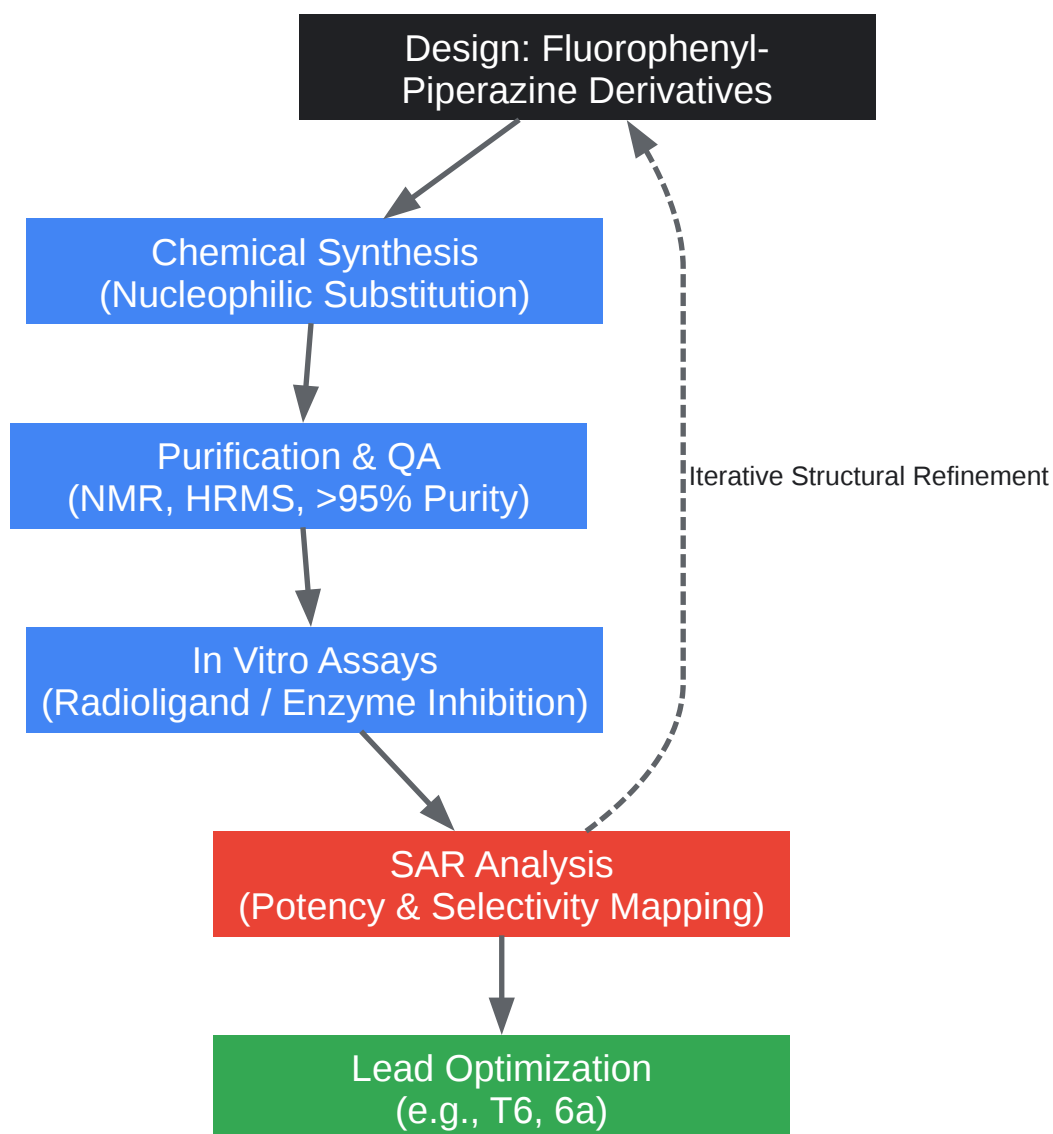
The SAR of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives reveals that substitution on the terminal benzylidene hydrazine moiety drastically affects potency[10]. The 2-fluorophenyl group ensures optimal spatial orientation within the bipartite substrate cavity of MAO-B, while halogenated terminal rings anchor the molecule via halogen bonding.

Quantitative Data: MAO-B Inhibitory Activity

A meta-bromo substitution (Compound T6) yielded an exceptional IC₅₀ of 0.013 μM for MAO-B, vastly outperforming the unsubstituted variant (Compound T1)[9].

Compound	Terminal Substitution	MAO-B IC50 (μM)	MAO-A IC50 (μM)	Selectivity Index (MAO-B)
T6	meta-Bromo	0.013	1.57	120.8
T3	para-Chloro	0.039	4.19	107.4
T7	para-Bromo	>0.039	Not Tested	N/A
T1	-H (Unsubstituted)	>1.00	Not Tested	N/A

Data derived from in vitro recombinant human MAO inhibition assays[9].



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Fig 2. Iterative workflow for the synthesis and SAR screening of fluorophenyl-piperazines.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causalities and internal controls.

Protocol A: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinones[10]

- Step 1: Nucleophilic Aromatic Substitution (S_NAr). Dissolve 0.05 mol of 3-chloro-6-substituted pyridazine and an equimolar amount of 1-(2-fluorophenyl)piperazine in 30 mL of glacial acetic acid.
 - Causality: Glacial acetic acid acts as both the solvent and an acid catalyst. It protonates the pyridazine ring, enhancing its electrophilicity and lowering the activation energy for the displacement of the stable chloride leaving group.
- Step 2: Reflux. Heat the reaction mixture to reflux for 6 hours under an inert nitrogen atmosphere.
- Step 3: Isolation. Remove the acetic acid under reduced pressure. Dissolve the resulting residue in distilled water, neutralize with NaHCO₃, and extract with chloroform (CHCl₃).
 - Causality: Chloroform selectively partitions the highly lipophilic fluorophenyl-piperazine product from the aqueous inorganic salts and unreacted polar byproducts.
- Step 4: Purification. Dry the organic phase over anhydrous Na₂SO₄, evaporate, and recrystallize the residue from absolute ethanol to achieve >95% purity (verified via ¹H - NMR).

Protocol B: Competitive Radioligand Binding Assay for 5-HT_{1A} Receptors[7]

- Step 1: Membrane Preparation. Isolate cell membranes from CHO cells stably expressing human 5-HT1A receptors.
 - Causality: Utilizing whole membranes rather than solubilized proteins preserves the native 3D conformation of the GPCR, ensuring the orthosteric site (Asp3.32) remains structurally intact.
- Step 2: Incubation. In a 96-well plate, mix 50 µg of membrane protein with 1 nM of [3H] -8-hydroxy-DPAT (a highly selective 5-HT1A agonist) and varying concentrations of the test compound (10^{-10} to 10^{-5} M) in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgSO₄.
 - Causality: Mg²⁺ ions are critical allosteric modulators that stabilize the high-affinity agonist binding state of the GPCR-G protein complex.
- Step 3: Rapid Filtration. Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
 - Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.
- Step 4: Quantification. Measure retained radioactivity using a liquid scintillation counter. Calculate the K_i values using the Cheng-Prusoff equation to correct for the radioligand's concentration and its intrinsic affinity (K_d).

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